N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-6-15-16(23-19-18-15)17(21)20(2)10-14-9-12-7-4-5-8-13(12)11-22-14/h4-5,7-8,14H,3,6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDYKTFXOZEYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Compound Overview
- IUPAC Name : N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-4-propylthiadiazole-5-carboxamide
- Molecular Formula : C17H21N3O2S
- Molecular Weight : 331.43 g/mol
- CAS Number : 2034250-48-9
This compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. The presence of the thiadiazole moiety in this compound suggests potential cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Assays :
- In vitro studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against different cancer cell lines. For example, compounds with thiazole and thiadiazole rings have demonstrated IC50 values ranging from 1.61 µg/mL to 10 µg/mL against human cancer cells .
- Mechanism of Action :
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The compound's structure may confer activity against a range of pathogens.
- Activity Against Bacteria :
- Mycobacterium tuberculosis :
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Thiadiazole Ring | Essential for anticancer and antimicrobial activity |
| Methyl Group | Enhances lipophilicity and biological availability |
| Isochroman Moiety | Potentially increases selectivity towards specific cellular targets |
The presence of electron-donating groups like methyl at specific positions can enhance the compound's reactivity and interaction with biological targets .
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
- Antitumor Activity :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Substitution Effects
The 1,2,3-thiadiazole-5-carboxamide scaffold is highly versatile, with substituents on the carboxamide nitrogen and the 4-position of the thiadiazole ring critically influencing activity. Key comparisons include:
Key Observations :
- Substituent Bulkiness : Bulky groups (e.g., cyclohexyl in 7d ) reduce antimicrobial activity, while moderate groups (e.g., isochroman in the target) may balance potency and bioavailability .
- Halogen Effects : Chloro or trifluoromethyl groups (e.g., in BTP2 and TDL ) enhance target binding but may increase toxicity .
- Heteroaryl vs. Isochroman : Thiophene/furan substituents (e.g., 7n , 7o ) retain activity, but the isochroman’s ether ring could improve pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide?
- Methodology : The compound can be synthesized via a multi-step approach involving (i) the formation of the 1,2,3-thiadiazole core through cyclization of thiosemicarbazides with POCl₃ at elevated temperatures (90°C, reflux) , and (ii) subsequent carboxamide coupling using reagents like HATU or EDCI in DMF. Substituent-specific modifications (e.g., isochroman-3-ylmethyl and propyl groups) require tailored alkylation/arylation steps, as seen in analogous 1,2,3-thiadiazole derivatives .
- Key Parameters : Reaction time, solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometric ratios influence yield (typically 40–60% for similar structures) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., methyl vs. propyl group signals at δ 1.0–1.5 ppm for CH₃ and CH₂) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns and gradient elution .
Q. What purification strategies are effective for isolating the target compound?
- Methods :
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 70:30) for intermediate purification .
- Recrystallization : Use DMSO/water (2:1) or ethanol/water mixtures for final product crystallization .
Advanced Research Questions
Q. How can the antimycobacterial activity of this compound be systematically evaluated?
- Protocol :
- MIC Assay : Test against Mycobacterium tuberculosis H37Ra using microdilution in 7H9 broth. Dilute compound in DMSO (2–128 µg/mL), incubate for 7–14 days, and determine MIC via resazurin staining .
- Controls : Include isoniazid (positive control) and solvent-only (negative control).
- Data Interpretation : Activity correlates with substituent bulk; e.g., propyl groups enhance membrane permeability compared to cyclohexyl .
Q. What experimental designs are suitable for studying its mechanism of action as a SOCE inhibitor?
- Approach :
- Calcium Imaging : Treat cells (e.g., cardiomyocytes or fibroblasts) with the compound (10–20 µM) and measure intracellular Ca²⁺ flux using Fura-2 AM dye. Compare to YM-58483 (BTP2), a known SOCE inhibitor .
- Pre-treatment : Incubate cells 1 hour prior to doxorubicin (DOX) exposure to assess cardioprotective effects .
- Contradictions : Resolve discrepancies in IC₅₀ values by standardizing cell lines and buffer conditions.
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
- Workflow :
- Molecular Docking : Use AutoDock Vina to model interactions with GSK-3β or mycobacterial targets. Focus on hydrogen bonding (carboxamide moiety) and hydrophobic contacts (propyl/isochroman groups) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
- Validation : Compare computational results with experimental SAR (e.g., bulky substituents reducing activity) .
Q. What strategies address discrepancies in biological activity across studies?
- Troubleshooting :
- Assay Variability : Standardize inoculum size in MIC assays (e.g., 10⁵ CFU/mL) .
- Solvent Effects : Limit DMSO to <1% to avoid cytotoxicity artifacts .
- Batch Analysis : Verify compound stability via HPLC before each experiment .
Q. How is the compound’s metabolic stability evaluated in preclinical models?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
